molecular formula C31H51NO8 B1680524 Repromicin CAS No. 56689-42-0

Repromicin

Cat. No.: B1680524
CAS No.: 56689-42-0
M. Wt: 565.7 g/mol
InChI Key: OBUIQEYZGMZXPJ-NPQHDNJNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Repromicin can be synthesized through a series of chemical reactions involving the modification of existing macrolide structures. One common method involves the reductive amination of this compound with polyfunctional amines, leading to the formation of new macrolide antibacterial agents . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), along with reagents such as Tween 80 and distilled water .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using strains of the microorganism Streptomyces fradiae. The fermentation broth is fed with this compound to produce 4’-deoxy-O-mycaminosyltylonolide under aerobic conditions . This method allows for large-scale production of the compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Repromicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include polyfunctional amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the chemical reactions of this compound include various macrolide derivatives with potent antibacterial activity. These derivatives have been shown to be effective against a range of Gram-negative pathogens .

Scientific Research Applications

Repromicin has a wide range of scientific research applications, including:

Mechanism of Action

Repromicin exerts its antibacterial effects by inhibiting the growth of Gram-negative bacteria. The compound targets the bacterial ribosome, interfering with protein synthesis and ultimately leading to the death of the bacterial cells . The molecular pathways involved in this process include the inhibition of key enzymes required for bacterial growth and replication.

Comparison with Similar Compounds

Repromicin is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin. Compared to these similar compounds, this compound has shown unique properties, such as enhanced activity against specific Gram-negative pathogens . The structural modifications of this compound derivatives have also led to the development of new macrolide antibiotics with improved efficacy and reduced resistance .

List of Similar Compounds

  • Erythromycin
  • Clarithromycin
  • Azithromycin
  • Rosamicin
  • Spiramycin

This compound’s unique structure and potent antibacterial activity make it a valuable compound for scientific research and pharmaceutical development.

Properties

CAS No.

56689-42-0

Molecular Formula

C31H51NO8

Molecular Weight

565.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1

InChI Key

OBUIQEYZGMZXPJ-NPQHDNJNSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antibiotic M-4365 G2
de-epoxy rosamicin
de-epoxy rosamicin phosphate
de-epoxy rosamicin sulfate
de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer
de-epoxy rosamicin, (12Z)-isomer
de-epoxy rosamicin, dodecysulfate-(12E)-isomer
de-epoxy rosamicin, octadecanoate-(12E)-isomer
de-epoxy rosamicin, potassium dihydrogen phosphate
M-4365G2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Repromicin
Reactant of Route 2
Repromicin
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Repromicin
Reactant of Route 4
Repromicin
Reactant of Route 5
Repromicin
Reactant of Route 6
Repromicin

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